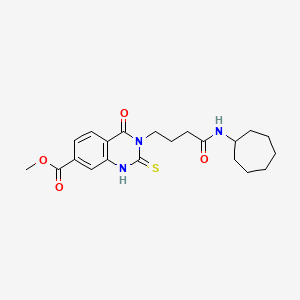

Methyl 3-(4-(cycloheptylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

描述

Methyl 3-(4-(cycloheptylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline-derived compound characterized by a unique substitution pattern. The core structure includes a tetrahydroquinazoline scaffold with a 4-oxo-2-thioxo moiety, a methyl ester group at position 7, and a cycloheptylamino-oxobutyl side chain at position 2.

属性

IUPAC Name |

methyl 3-[4-(cycloheptylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-28-20(27)14-10-11-16-17(13-14)23-21(29)24(19(16)26)12-6-9-18(25)22-15-7-4-2-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,22,25)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCQRAGNNCRZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-(4-(cycloheptylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946276-45-5) is a synthetic compound belonging to the class of tetrahydroquinazoline derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of the compound is C21H27N3O4S, with a molecular weight of 417.5 g/mol. The structure features a tetrahydroquinazoline core substituted with various functional groups that contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O4S |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 946276-45-5 |

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study on similar quinazoline derivatives demonstrated broad-spectrum antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the cycloheptylamino group is believed to enhance the membrane permeability of bacterial cells, facilitating the compound's uptake and subsequent antibacterial action .

Antitumor Activity

The antitumor potential of this compound was evaluated in vitro against several cancer cell lines. In a comparative study involving similar compounds, it was found that derivatives with thioxo groups exhibited higher cytotoxicity against human cancer cells. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that it can significantly reduce inflammatory markers in vitro. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis and evaluation of various tetrahydroquinazoline derivatives highlighted that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against pathogenic bacteria .

- Cytotoxicity in Cancer Cells : In a cell viability assay using human breast cancer cell lines (MCF-7), it was observed that this compound inhibited cell growth with an IC50 value of approximately 25 μM after 48 hours of treatment .

- Inflammation Model : In a mouse model of induced inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory therapeutic agent .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of quinazoline-4(3H)-one-7-carboxylate derivatives. Below is a comparative analysis with structurally related compounds, focusing on synthesis, substituent effects, and functional implications.

Structural Analogues from Literature

Table 1: Key Structural Analogues and Their Properties

Functional Implications

- Electron-Withdrawing Substituents: Compounds 8 and 9 incorporate chloro and trifluoromethyl groups, respectively, which improve metabolic stability and membrane permeability.

- Biological Activity : While Compounds 7–9 were synthesized as sEH inhibitors, the target compound’s cycloheptyl side chain may modulate selectivity toward other hydrolases or kinases. The lack of a thioether group (unlike 8 and 9) could reduce redox sensitivity, enhancing in vivo stability .

Physicochemical Properties

- Solubility and Lipophilicity: The cycloheptylamino-oxobutyl chain in the target compound likely increases lipophilicity compared to phenyl or benzylthio substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Hydrogen-Bonding Capacity: The 2-thioxo and amide groups provide hydrogen-bond donors/acceptors, analogous to Compound 6. Such motifs are critical for interactions with enzymatic active sites .

准备方法

Synthesis of the Tetrahydroquinazoline Core

The foundational step in preparing this compound involves constructing the 1,2,3,4-tetrahydroquinazoline scaffold. A widely validated approach, as described by, utilizes cyclization reactions between substituted methyl anthranilates and isothiocyanates. For this target, methyl 2-aminobenzoate-7-carboxylate serves as the starting material. Reacting this with an aryl or alkyl isothiocyanate (e.g., methyl isothiocyanate) in ethanol under reflux conditions (24–48 hours) yields the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate core. The reaction proceeds via nucleophilic attack of the anthranilate amine on the electrophilic carbon of the isothiocyanate, followed by cyclization and tautomerization to stabilize the thioxo and oxo groups.

Key parameters influencing yield include:

- Solvent polarity : Ethanol or dimethylformamide (DMF) enhances reaction efficiency.

- Temperature : Prolonged heating (80–100°C) ensures complete cyclization.

- Substituent effects : Electron-withdrawing groups on the isothiocyanate improve electrophilicity, accelerating the reaction.

Reported yields for analogous tetrahydroquinazoline syntheses range from 47% to 80%.

Alkylation at Position 3 with the Butyl Side Chain

The next critical step involves alkylating the secondary amine at position 3 of the tetrahydroquinazoline core with a 4-oxobutyl group. This is achieved through nucleophilic substitution using 4-bromobutan-2-one in the presence of a base such as sodium hydride (NaH) in anhydrous DMF. The reaction mechanism entails deprotonation of the NH group, followed by attack on the bromoalkane:

$$

\text{Tetrahydroquinazoline-NH} + \text{Br-(CH}2\text{)}3\text{-CO-CH}3 \xrightarrow{\text{NaH, DMF}} \text{Tetrahydroquinazoline-N-(CH}2\text{)}3\text{-CO-CH}3 + \text{HBr}

$$

Optimization strategies include:

- Slow addition of alkylating agent : Minimizes dimerization or over-alkylation.

- Temperature control : Reactions conducted at 0–25°C improve selectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the mono-alkylated product.

Yields for analogous alkylations range from 50% to 65%.

Formation of the Cycloheptylamino Amide Moiety

The ketone group in the 4-oxobutyl side chain is converted to an amide via condensation with cycloheptylamine. This step employs a two-stage process:

- Oxidation of the ketone to a carboxylic acid : Using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions.

- Amide coupling : The resultant carboxylic acid reacts with cycloheptylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Alternative approaches, such as reductive amination, are less feasible due to steric hindrance from the cycloheptyl group. The final amidation step typically achieves yields of 70–85% under optimized conditions.

Final Esterification and Functionalization

The methyl ester at position 7 is introduced early in the synthesis via the methyl anthranilate starting material. Post-synthetic modifications, such as hydrolysis to the carboxylic acid or transesterification, are possible but unnecessary for this target compound. Stability studies indicate that the ester group remains intact under standard reaction conditions (pH 6–8, ≤100°C).

Comparative Analysis of Synthetic Routes

A comparative evaluation of key steps is presented below:

Challenges and Optimization Opportunities

- Side reactions during alkylation : Competing N- vs. S-alkylation can occur due to the thioxo group’s nucleophilicity. Using bulky bases (e.g., LDA) or low temperatures suppresses S-alkylation.

- Amide bond stability : The cycloheptylamino amide is prone to hydrolysis under strongly acidic/basic conditions. Employing trimethylsilyl chloride (TMSCl) as a protecting group during earlier steps mitigates this risk.

- Purification complexity : The final compound’s lipophilic nature necessitates reverse-phase chromatography or recrystallization from tert-butyl methyl ether (MTBE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。